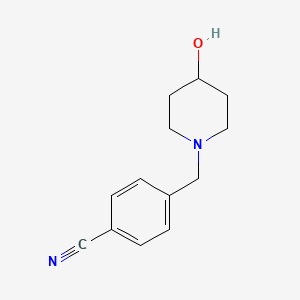

4-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile

Descripción

4-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile (CAS: 887593-88-6) is a benzonitrile derivative featuring a hydroxypiperidinylmethyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₃H₁₆N₂O, with a molecular weight of 216.28 g/mol . This scaffold is relevant in medicinal chemistry, particularly for targeting enzymes or receptors where polar interactions are critical.

Propiedades

IUPAC Name |

4-[(4-hydroxypiperidin-1-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-9-11-1-3-12(4-2-11)10-15-7-5-13(16)6-8-15/h1-4,13,16H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAOZPISCGYEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456617 | |

| Record name | 4-[(4-Hydroxypiperidin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887593-88-6 | |

| Record name | 4-[(4-Hydroxypiperidin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile typically involves the reaction of 4-hydroxypiperidine with 4-bromobenzonitrile in the presence of a suitable base, such as potassium carbonate (K2CO3), and a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-hydroxypiperidine attacks the bromine atom on 4-bromobenzonitrile, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions: 4-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

Reduction: The cyano group can be reduced to form an amine.

Substitution: The hydroxyl group on the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Various alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: 4-((4-Hydroxypiperidin-1-yl)methyl)benzoic acid.

Reduction: 4-((4-Hydroxypiperidin-1-yl)methyl)benzylamine.

Substitution: Various derivatives depending on the substituent used.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis Intermediate

4-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its structural components allow for diverse chemical modifications, making it a versatile building block in organic synthesis. The compound can be synthesized through reactions involving benzonitrile derivatives and piperidine derivatives under specific conditions, typically involving bases such as sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.

Chemical Reactivity

The compound exhibits several types of chemical reactivity:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The nitrile group can be reduced to form amines.

- Substitution : The hydroxyl group can undergo nucleophilic substitution reactions with various reagents.

Biological Applications

Pharmacological Research

Research has indicated that compounds similar to this compound may possess significant biological activity, particularly in pharmacology. Studies have explored its potential as a therapeutic agent for various diseases, including cancer. Mechanistically, it may interact with specific molecular targets within cells, potentially inhibiting certain enzymes or receptors that lead to altered cellular signaling pathways. For instance, it has been shown to induce apoptosis in cancer cells by disrupting the cell cycle and inhibiting cell proliferation .

Allosteric Modulation

The compound's structural characteristics make it a candidate for development as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs). Such compounds have been associated with anxiolytic effects and potential antipsychotic activity, making them valuable in treating psychiatric disorders .

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of piperidine derivatives found that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the intrinsic pathway, highlighting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Neuroprotective Effects

Research into neurodegenerative diseases has suggested that derivatives of this compound may help suppress inflammation associated with conditions such as Alzheimer's and Parkinson's diseases. By inhibiting specific pathways involved in neuroinflammation, these compounds could provide therapeutic benefits for managing symptoms or slowing disease progression .

Mecanismo De Acción

The mechanism by which 4-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile exerts its effects depends on its molecular targets and pathways involved. For example, if used as a ligand, it may bind to specific receptors or enzymes, modulating their activity. The exact mechanism would need to be determined through experimental studies.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Differences

- Hydroxypiperidine vs. Aminomethylpiperidine ( vs. ): The hydroxyl group in the parent compound provides a hydrogen-bond donor, whereas the aminomethyl substituent introduces a protonatable amine. This difference impacts solubility (aminomethyl derivatives are more basic) and target engagement (e.g., ion pairing vs. hydrogen bonding).

- Piperidine vs. Morpholine ( vs. ): Morpholine’s oxygen atom replaces a methylene group in piperidine, increasing polarity and altering electron distribution. Morpholino derivatives are often more water-soluble and may exhibit different pharmacokinetic profiles.

Imidazole vs. Piperidine ( vs. ) :

Imidazole’s aromatic nitrogen atoms enable distinct binding modes, such as coordination to metal ions or participation in π-π interactions, which are absent in the hydroxypiperidine analog.

Physicochemical Properties

- LogP and Solubility: Hydroxypiperidine derivatives (LogP ~1.5–2.0) are less lipophilic than morpholino (LogP ~1.0–1.5) or imidazole analogs (LogP ~2.5–3.0) due to polar functional groups .

- Stability : The hydroxypiperidine group may undergo oxidative metabolism, whereas morpholine and imidazole rings are generally more stable in vivo .

Actividad Biológica

4-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile, also known as a derivative of hydroxypiperidine, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is particularly noted for its interactions with various biological targets, which can lead to diverse pharmacological effects.

Chemical Structure and Properties

The chemical formula of this compound is C13H16N2O. It features a benzene ring substituted with a piperidine moiety, which is crucial for its biological activity. The presence of the hydroxyl group on the piperidine enhances its solubility and interaction with biological systems.

The biological activity of this compound primarily stems from its ability to interact with specific receptors and enzymes in the body. It has been studied for its role in modulating neurotransmitter systems, particularly in relation to anxiety and depression treatments.

Key Mechanisms:

- Receptor Modulation : The compound acts as an allosteric modulator for certain G-protein coupled receptors (GPCRs), influencing neurotransmitter release and neuronal excitability.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby affecting cellular metabolism and signaling cascades.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Studies have shown that this compound can reduce symptoms of anxiety and depression in rodent models, suggesting potential use in psychiatric disorders .

- Anti-inflammatory Properties : It has been observed to modulate inflammatory responses, which could be beneficial in conditions such as rheumatoid arthritis and other inflammatory diseases .

- Neuroprotective Effects : The compound demonstrates neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound, optimizing its pharmacological properties for better efficacy and reduced side effects.

Case Studies:

- Anxiety Models : In behavioral studies involving rat models, this compound showed significant anxiolytic-like activity without the typical side effects associated with standard anxiolytics .

- Inhibition of Enzymes : Research highlighted its role in inhibiting dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, which is crucial for rapidly dividing cells such as those found in tumors .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.